(R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
Description
(R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid (CAS: 1260616-10-1, MFCD06227987) is a chiral amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine group, a cyclohexyl substituent, and a propionic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing sterically hindered, lipophilic residues into target molecules. Its stereochemical purity (R-configuration) ensures precise control over peptide conformation and bioactivity . The compound is typically synthesized via solid-phase peptide synthesis (SPPS) protocols, with a purity of ≥95% and applications in drug discovery and biochemical research .
Properties
IUPAC Name |
(3R)-3-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRPMKNFLDNQB-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of Fmoc-protected amino acids. The process involves the sequential addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc protecting group using a base like piperidine .
Chemical Reactions Analysis
Types of Reactions
®-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc protecting group.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are crucial in various biological and chemical applications .
Scientific Research Applications
The compound (R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a significant molecule in medicinal chemistry, particularly in drug development and biological research. This article explores its applications, synthesis, and biological activities, supported by data tables and case studies.
Structural Characteristics
The compound features a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which enhances its stability and lipophilicity. The structure can be represented as follows:
Drug Development
Anticancer Activity: Preliminary studies indicate that this compound may inhibit programmed cell death protein 1 ligand 1 (PD-L1), enhancing the immune response against tumors. This positions it as a potential candidate for cancer immunotherapy.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Application |
|---|---|---|
| PD-L1 Inhibition | Enhances immune response against tumors | Cancer therapy |
| Antimicrobial Properties | Potential inhibition of bacterial growth | Infection treatment |
| Antitumor Activity | Induces apoptosis in cancer cells | Oncology |
| Enzyme Inhibition | Modulates metabolic pathways | Drug development |
Antimicrobial Research
Research has shown that the structural features of this compound suggest potential antimicrobial activity. Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit essential enzymes.
Enzyme Inhibition Studies
The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing targeted therapies. Its structural flexibility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Study on PD-L1 Inhibition
A study demonstrated that the compound significantly reduced PD-L1 expression in vitro, leading to increased T-cell activation and proliferation in the presence of tumor cells. This suggests a mechanism through which the immune system can be mobilized against cancer.
Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited substantial inhibitory effects on gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Synthesis and Modification
The synthesis of this compound typically involves several steps to ensure high purity and yield:
- Formation of the cyclohexyl group.
- Introduction of the Fmoc protecting group.
- Functionalization with carboxylic acid and other moieties.
This synthetic flexibility enables modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of ®-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and structurally related analogs:
Key Observations:
Steric and Lipophilic Effects :
- The cyclohexyl group in the target compound provides greater lipophilicity and conformational rigidity compared to cyclopentyl () or linear analogs (). This enhances membrane permeability in therapeutic peptides .
- Aryl substituents (e.g., 2-nitrophenyl, 4-hydroxyphenyl) introduce electronic diversity, enabling tailored interactions with biological targets. For example, the 2-nitrophenyl derivative () is used in photolabile linker systems due to its UV sensitivity.
Protection Strategies: Dual protection with Boc and Fmoc () allows sequential deprotection in multi-step syntheses, whereas mono-Fmoc derivatives (e.g., ) simplify orthogonal coupling workflows.
Stereochemical Impact :
- The R-configuration in the target compound is critical for maintaining chiral integrity in peptide backbones, as demonstrated by Flack’s parameter studies on enantiopurity (). In contrast, the (S)-cyclopentyl analog () exhibits divergent binding affinities due to mirror-image stereochemistry.
Solubility and Handling :
- Compounds with polar substituents (e.g., 2-hydroxyphenyl in ) show improved aqueous solubility compared to the hydrophobic cyclohexyl variant. However, the Boc-Fmoc derivative () is water-insoluble, necessitating organic solvents for handling .
Applications in Drug Discovery: The p-tolyl variant () is noted for its use in oncology research, where its methyl group mitigates oxidative metabolism in vivo .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
(R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, also known by its CAS number 3427835, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.
The molecular formula of this compound is C24H27NO4, with a molecular weight of 393.48 g/mol. The compound features a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The structural characteristics of the compound allow it to effectively bind to these targets, thereby modulating their functions.
Potential Targets
- Enzymatic Inhibition : The compound has been studied for its potential to inhibit enzymes related to inflammation and cancer progression.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs) and other receptor types, influencing cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy in reducing tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Enzyme Inhibition | Targeting specific metabolic enzymes |
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes and lower levels of pro-inflammatory cytokines, indicating its therapeutic potential.
Applications in Drug Development
The unique structure of this compound makes it a valuable candidate for drug development. Its role as a building block in peptide synthesis is particularly noteworthy due to the protective Fmoc group, which can be selectively removed under mild conditions.
Table 2: Applications in Medicinal Chemistry
| Application | Description |
|---|---|
| Peptide Synthesis | Acts as an intermediate for complex peptides |
| Drug Design | Potential lead compound for anti-cancer drugs |
| Biochemical Probes | Investigating enzyme activity and receptor binding |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid?
- Methodological Answer : Synthesis typically involves:
Fmoc Protection : Reacting the amino group of the parent amino acid derivative with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate) to introduce the Fmoc protecting group .
Cyclohexyl Group Introduction : Alkylation or substitution reactions to attach the cyclohexyl moiety, often using cyclohexyl halides or Mitsunobu conditions for stereochemical control .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate the product .
- Key Characterization : Confirm via H/C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and LC-MS (expected [M+H] ~468.5 g/mol) .
Q. How is this compound purified, and what solvents are optimal?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradients for high-purity isolation, especially to resolve diastereomers .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline forms, leveraging the compound’s moderate polarity .
- Critical Note : Avoid halogenated solvents (e.g., DCM) during Fmoc deprotection to prevent side reactions .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : H NMR identifies cyclohexyl protons (δ 1.0–2.0 ppm multiplet) and Fmoc aromatic protons. F NMR (if fluorinated analogs exist) resolves electronic environments .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode, [M+Na] at 490.5) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and Fmoc urethane N-H bend (~1530 cm) .
Q. What is the compound’s role in peptide synthesis?
- Methodological Answer :
- Fmoc-Based SPPS : The Fmoc group protects the amino terminus during solid-phase synthesis, enabling selective deprotection with piperidine (20% in DMF) .
- Cyclohexyl Side Chain : Enhances peptide hydrophobicity, aiding in membrane permeability studies or stabilizing helical structures in peptidomimetics .
Advanced Research Questions
Q. How can coupling efficiency be optimized in peptide synthesis using this compound?
- Methodological Answer :
- Activation Reagents : Use HATU/DIPEA in DMF for efficient amide bond formation, minimizing racemization .
- Temperature Control : Conduct couplings at 0–4°C to reduce epimerization of the (R)-configured cyclohexyl group .
- Monitoring : Track reaction progress via Kaiser test or LC-MS to detect unreacted amino termini .
Q. How to address solubility challenges in aqueous/organic mixed systems?
- Methodological Answer :
- Co-Solvents : Use 10–30% DMSO in water to improve solubility during bioconjugation .
- pH Adjustment : Deprotonate the carboxylic acid (pH >8) for aqueous solubility, but avoid prolonged basic conditions to prevent Fmoc cleavage .
- Lyophilization : Pre-lyophilize the compound in tert-butanol/water for storage and reconstitution .
Q. How to resolve discrepancies in stereochemical assignments?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to separate enantiomers and confirm the (R)-configuration .
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) for absolute configuration determination .
- Circular Dichroism (CD) : Compare spectra with known (R)-configured analogs to validate stereochemistry .
Q. How to interpret contradictory mass spectrometry data (e.g., unexpected adducts)?
- Methodological Answer :
- Adduct Identification : Sodium ([M+Na]) and potassium ([M+K]) adducts are common; use ammonium acetate buffers to suppress them .
- Isotopic Pattern Analysis : Confirm molecular formula consistency (e.g., Cl/Cl splits if halogenated impurities exist) .
- MS/MS Fragmentation : Compare fragmentation pathways with predicted structures to identify side products (e.g., Fmoc cleavage fragments at m/z 179) .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C under argon in amber vials to prevent oxidation and moisture uptake .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., Fmoc hydrolysis) .
- Lyoprotectants : Add trehalose (5% w/v) during lyophilization to stabilize the carboxylic acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
